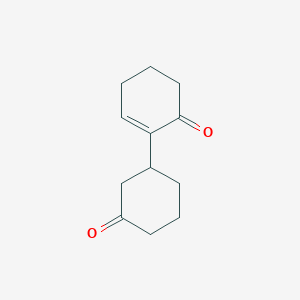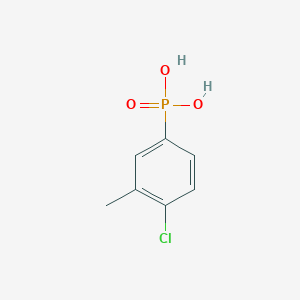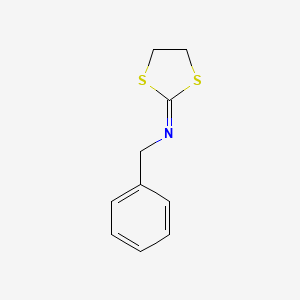
Benzenemethanamine, N-1,3-dithiolan-2-ylidene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenemethanamine, N-1,3-dithiolan-2-ylidene-: is an organic compound with the molecular formula C10H11NS2 It is characterized by the presence of a benzenemethanamine group attached to a 1,3-dithiolan-2-ylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- typically involves the reaction of benzenemethanamine with a dithiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dithiolan-2-ylidene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Benzenemethanamine, N-1,3-dithiolan-2-ylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan-2-ylidene ring to a dithiolane ring.
Substitution: The benzenemethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- can yield sulfoxides or sulfones, while reduction can produce dithiolane derivatives .
科学研究应用
Benzenemethanamine, N-1,3-dithiolan-2-ylidene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Benzenemethanamine, N-1,3-dithiolan-2-ylidene- can be compared with other similar compounds, such as:
1,3-Dithiolanes: These compounds have similar dithiolane rings but differ in their substituents.
1,3-Dithianes: These compounds have a six-membered ring with two sulfur atoms, compared to the five-membered ring in dithiolanes.
The uniqueness of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
2080-48-0 |
|---|---|
分子式 |
C10H11NS2 |
分子量 |
209.3 g/mol |
IUPAC 名称 |
N-benzyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C10H11NS2/c1-2-4-9(5-3-1)8-11-10-12-6-7-13-10/h1-5H,6-8H2 |
InChI 键 |
DLPFXIPMOJBCOR-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=NCC2=CC=CC=C2)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


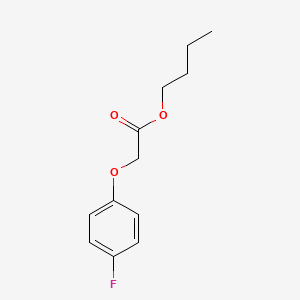

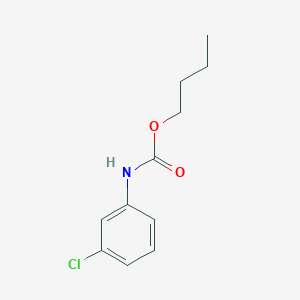

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
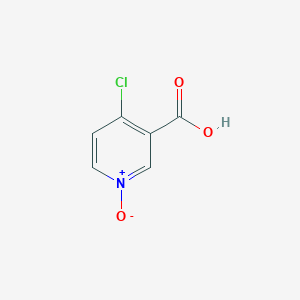
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
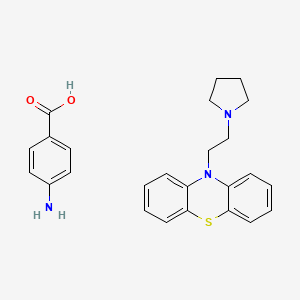
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)

![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)
